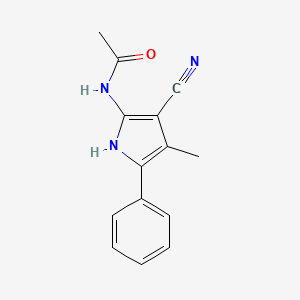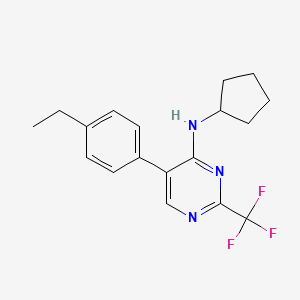![molecular formula C17H20N6O4 B12910529 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one](/img/structure/B12910529.png)
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes a purine base linked to a sugar moiety and a substituted aniline group. This compound is of interest due to its potential biological activities and its role in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine ring, the attachment of the sugar moiety, and the introduction of the substituted aniline group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors may be employed to achieve consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Aplicaciones Científicas De Investigación
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound’s unique properties are utilized in various industrial applications, including materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one: A closely related compound with similar structural features.
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-6H-purin-6-one: Another analog with slight variations in the sugar moiety.
Uniqueness
The uniqueness of 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one lies in its specific substitution pattern, which imparts distinct biological and chemical properties. This makes it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C17H20N6O4 |
|---|---|
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methylanilino)-1H-purin-6-one |
InChI |
InChI=1S/C17H20N6O4/c1-8-2-4-9(5-3-8)19-17-20-13-14(21-16(18)22-15(13)26)23(17)12-6-10(25)11(7-24)27-12/h2-5,10-12,24-25H,6-7H2,1H3,(H,19,20)(H3,18,21,22,26)/t10-,11+,12+/m0/s1 |
Clave InChI |
SHOPSBOWUOUXGM-QJPTWQEYSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)NC2=NC3=C(N2[C@H]4C[C@@H]([C@H](O4)CO)O)N=C(NC3=O)N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=NC3=C(N2C4CC(C(O4)CO)O)N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![5-Bromo-3-[(4-chlorophenyl)sulfanyl]-2-methyl-1H-indole](/img/structure/B12910499.png)
![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline](/img/structure/B12910501.png)
![2-[(2,6-Diphenylpyrimidin-4-yl)oxy]-N,N-dimethylethan-1-amine](/img/structure/B12910505.png)


